molecular formula C15H18ClN3O2 B7687899 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide

Numéro de catalogue B7687899
Poids moléculaire: 307.77 g/mol
Clé InChI: QJQQKVHYKLVNAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide, also known as LMTX, is a small molecule drug that has been studied for its potential use in the treatment of various neurodegenerative diseases. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for its efficacy and safety in treating Alzheimer's disease and other related conditions.

Mécanisme D'action

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide works by binding to tau protein and preventing its aggregation into neurofibrillary tangles. This mechanism of action is different from other drugs that target beta-amyloid protein, which is another hallmark of Alzheimer's disease. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide has been shown to reduce tau protein levels in the cerebrospinal fluid of patients with Alzheimer's disease, indicating that it can penetrate the blood-brain barrier and reach its target in the brain.
Biochemical and Physiological Effects
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide has been shown to reduce the levels of phosphorylated tau protein in the brain, which is a marker of tau protein dysfunction. This reduction in phosphorylated tau protein levels is associated with improved cognitive function in preclinical studies. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide has also been shown to reduce neuroinflammation in the brain, which is associated with the progression of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide is its specificity for tau protein, which may reduce the risk of side effects compared to other drugs that target multiple proteins. However, one limitation of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide is its relatively low potency, which may require higher doses to achieve therapeutic effects. Another limitation is its potential for off-target effects, which may require further investigation in clinical trials.

Orientations Futures

Future research directions for 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide include investigating its efficacy and safety in larger clinical trials for the treatment of Alzheimer's disease and other related conditions. Other potential applications for 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide include the treatment of other tauopathies, such as frontotemporal dementia. Additionally, further investigation is needed to determine the optimal dosing and administration of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide for maximum therapeutic benefit.

Méthodes De Synthèse

The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form 4-chlorophenylhydrazine ethyl ester. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxadiazole derivative. The final step involves the reaction of the oxadiazole intermediate with N-isopropylbutanamide to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide.

Applications De Recherche Scientifique

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease and other related conditions. Preclinical studies have shown that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide can reduce the accumulation of tau protein in the brain, which is a hallmark of Alzheimer's disease. Tau protein accumulation leads to the formation of neurofibrillary tangles, which are associated with the degeneration of neurons in the brain.

Propriétés

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10(2)17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h6-10H,3-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQKVHYKLVNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.